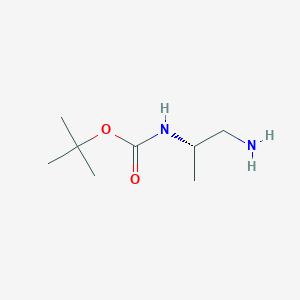

(S)-Tert-butyl 1-aminopropan-2-ylcarbamate

説明

Significance of Chiral Amino Alcohol Derivatives in Contemporary Chemical Science

Chiral amino alcohol derivatives are a critically important class of organic compounds, distinguished by the presence of both an amino group and a hydroxyl group attached to a chiral scaffold. This structural motif is a cornerstone in modern chemical science for several reasons. Firstly, it is a prevalent feature in a vast number of natural products and pharmaceuticals, where specific stereochemistry is often essential for biological activity. westlake.edu.cnacs.org The precise three-dimensional arrangement of atoms in these molecules is crucial for their interaction with biological targets like enzymes and receptors, which are themselves chiral. enamine.net

Beyond their presence in bioactive molecules, chiral amino alcohols serve as indispensable tools in asymmetric synthesis. They are frequently employed as chiral ligands for metal catalysts or as chiral auxiliaries. In these roles, they help to control the stereochemical outcome of chemical reactions, enabling the selective synthesis of a desired enantiomer of a target molecule. rsc.orggneechem.com The development of new synthetic methods for producing chiral β-amino alcohols from readily available starting materials like aldehydes and imines remains an active and urgent area of research, highlighting their continued importance. westlake.edu.cn The efficient synthesis of enantiomerically pure amino alcohols is considered one of the significant challenges in organic synthesis, underscoring their value. acs.org

Overview of (S)-Tert-butyl 1-aminopropan-2-ylcarbamate as a Key Chiral Building Block

This compound is a derivative of the naturally occurring amino acid L-alanine. evitachem.com It is classified as a chiral building block, meaning it is an enantiomerically pure compound used as a starting material for the synthesis of more complex chiral molecules. Its structure is characterized by a propane (B168953) backbone with an amine group at the first position and a carbamate-protected amine at the second, stereogenic center.

The key feature of this molecule is the tert-butoxycarbonyl (Boc) group attached to the secondary amine. The Boc group is a widely used protecting group in organic synthesis, particularly in peptide synthesis. evitachem.com It effectively "masks" the amine's reactivity, preventing it from participating in unwanted side reactions while other parts of the molecule are being modified. The Boc group is valued for its stability under a wide range of reaction conditions and its straightforward removal under acidic conditions, a strategy known as orthogonal protection. evitachem.com

This combination of a primary amine, a stable yet removable protecting group, and a defined stereocenter makes this compound a versatile intermediate. It serves as a crucial component in the multi-step synthesis of various complex targets, including pharmaceutically relevant compounds such as protein kinase inhibitors. google.com

| Property | Value |

|---|---|

| CAS Number | 146552-71-8 bldpharm.com |

| Molecular Formula | C8H18N2O2 bldpharm.com |

| Molecular Weight | 174.24 g/mol bldpharm.com |

| IUPAC Name | tert-butyl N-[(2S)-1-aminopropan-2-yl]carbamate |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C bldpharm.com |

Research Trajectories and Future Perspectives on this compound Applications

The utility of chiral building blocks like this compound is intrinsically linked to the broader evolution of organic synthesis. Current and future research trajectories are focused on several key areas where this compound is poised to play a continuing role. One major trend is the increasing demand for enantiomerically pure compounds in the pharmaceutical industry. enamine.net As drug development becomes more sophisticated, the ability to synthesize single-enantiomer drugs is paramount, driving the need for readily available and versatile chiral starting materials. enamine.net

Furthermore, the principles of sustainable and green chemistry are increasingly influencing synthetic strategies. gneechem.com Research is focused on developing more efficient catalytic processes that reduce waste and avoid hazardous reagents. The application of this compound within these modern, streamlined synthetic routes will be a key area of future development. This includes its incorporation into novel multi-component reactions or chemoenzymatic syntheses that build molecular complexity rapidly and with high stereocontrol.

The future will also likely see the application of this building block in the synthesis of new classes of molecules beyond traditional pharmaceuticals, potentially including advanced materials and biochemical probes. As chemists seek to construct molecules with novel structures and functions, the demand for fundamental chiral units will continue to grow, ensuring that this compound remains a relevant and valuable tool in the advanced organic synthesis landscape.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

tert-butyl N-[(2S)-1-aminopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXZBJAAOLPTKP-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30567217 | |

| Record name | tert-Butyl [(2S)-1-aminopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146552-71-8 | |

| Record name | tert-Butyl [(2S)-1-aminopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective Synthesis Methodologies for S Tert Butyl 1 Aminopropan 2 Ylcarbamate

Classical Approaches in Enantiopure (S)-Tert-butyl 1-aminopropan-2-ylcarbamate Preparation

Classical methods for obtaining enantiopure compounds often rely on the use of a chiral pool—naturally occurring enantiopure molecules—or the separation of racemic mixtures. These foundational strategies remain relevant in the synthesis of this compound.

Direct Carbamate (B1207046) Formation from Chiral Precursors

One of the most straightforward strategies to obtain the target molecule is to start from a readily available, enantiopure precursor that already contains the required stereocenter. (S)-Alaninol ((S)-2-aminopropan-1-ol) is an ideal starting material derived from the natural amino acid L-alanine. The synthesis involves a sequence of functional group transformations to convert the hydroxyl group into a primary amine while introducing the tert-butylcarbamate (B1260302) (Boc) protecting group at the existing amino group.

The general pathway involves:

Protection: The amino group of (S)-alaninol is first protected with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to form (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate. researchgate.net

Activation: The primary hydroxyl group is activated to facilitate nucleophilic substitution. This is typically achieved by converting it into a good leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively.

Displacement: The activated hydroxyl group is displaced by an azide (B81097) nucleophile (using, for example, sodium azide) in an Sₙ2 reaction. This step proceeds with inversion of configuration, but since the substitution is not at the chiral center, the stereochemistry is preserved.

Reduction: The terminal azide group is reduced to a primary amine. This is commonly accomplished via catalytic hydrogenation using palladium on carbon (Pd/C) or with reagents like lithium aluminum hydride (LiAlH₄), yielding the final product, this compound.

Table 1: Representative Synthesis from (S)-Alaninol

| Step | Reagents and Conditions | Intermediate/Product | Purpose |

| 1. Boc Protection | (S)-Alaninol, (Boc)₂O, Solvent (e.g., CH₂Cl₂) | (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate | Protection of the C2 amino group. |

| 2. Activation | MsCl or TsCl, Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | (S)-tert-butyl (1-(methylsulfonyloxy)propan-2-yl)carbamate | Conversion of the hydroxyl into a good leaving group. |

| 3. Azidation | NaN₃, Solvent (e.g., DMF) | (S)-tert-butyl (1-azidopropan-2-yl)carbamate | Introduction of a nitrogen functionality. |

| 4. Reduction | H₂, Pd/C, Solvent (e.g., MeOH) | This compound | Conversion of the azide to the target primary amine. |

Chiral Resolution Techniques for Enantiomeric Purity Enhancement

Chiral resolution is a technique used to separate a racemic mixture (an equal mixture of both enantiomers) into its individual, pure enantiomers. This approach involves the synthesis of the racemic tert-butyl 1-aminopropan-2-ylcarbamate, followed by a separation step.

Classical Chemical Resolution: This method involves reacting the racemic diamine with a chiral resolving agent, typically a chiral acid like tartaric acid or 10-camphorsulfonic acid. nih.gov This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties (such as solubility), they can be separated by fractional crystallization. Once a pure diastereomeric salt is isolated, the chiral resolving agent is removed by treatment with a base, liberating the desired enantiomerically pure amine.

Enzymatic Kinetic Resolution (EKR): A more modern and highly selective method involves the use of enzymes, such as lipases. google.com In a kinetic resolution, the enzyme selectively catalyzes a reaction on one enantiomer of the racemic mixture at a much faster rate than the other. For instance, Candida antarctica lipase (B570770) B (CAL-B) can be used to selectively acylate the racemic diamine. nih.gov The reaction is stopped at approximately 50% conversion, resulting in a mixture of the acylated (R)-enantiomer and the unreacted (S)-enantiomer. These two compounds have different chemical properties and can be easily separated using standard techniques like chromatography or extraction. The desired (S)-enantiomer is then isolated directly. nih.govmdpi.com

Table 2: Comparison of Chiral Resolution Methods

| Method | Principle | Advantages | Disadvantages |

| Chemical Resolution | Formation and separation of diastereomeric salts. | Well-established, can be cost-effective for certain scales. | Often requires trial-and-error to find a suitable resolving agent; theoretical maximum yield is 50% without a racemization step. rsc.org |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective transformation of one enantiomer. | High enantioselectivity (E > 200 is common), mild reaction conditions. nih.govmdpi.com | Theoretical maximum yield is 50%; requires screening for a suitable enzyme. mdpi.com |

Innovations in Stereoselective Functionalization for this compound

Modern synthetic chemistry focuses on developing methods that create the desired stereocenter in a controlled and efficient manner, often using catalytic amounts of a chiral inductor. These innovative approaches offer significant advantages over classical methods in terms of efficiency and selectivity.

Asymmetric Catalysis in Carbon-Nitrogen Bond Formation

Asymmetric catalysis aims to construct the chiral C-N bond directly with high enantioselectivity. frontiersin.org The synthesis of chiral 1,2-diamines has been extensively studied, with several catalytic strategies being applicable to the synthesis of the target molecule. rsc.orgrsc.org

One powerful strategy is the catalytic asymmetric ring-opening of meso-aziridines . rsc.org A meso-aziridine, such as N-Boc-2-methylaziridine, is a prochiral molecule. In the presence of a chiral catalyst (often a complex of a transition metal with a chiral ligand) and a nitrogen nucleophile (like an ammonia (B1221849) equivalent), the aziridine (B145994) ring can be opened to yield a chiral 1,2-diamine. The facial selectivity of the nucleophilic attack is controlled by the chiral catalyst, leading to the preferential formation of one enantiomer. For example, chiral titanium or magnesium complexes have been shown to effectively catalyze the aminolysis of meso-aziridines with high yields and enantiomeric excess. rsc.org

Other notable methods include the asymmetric hydroamination of allylic amines and the asymmetric diamination of alkenes, both of which offer atom-economical routes to chiral diamines. rsc.org

Table 3: Asymmetric Catalytic Strategies for 1,2-Diamine Synthesis

| Strategy | Substrate | Catalyst Type | Key Features |

| Aziridine Ring-Opening | meso-Aziridine | Chiral Lewis Acid (e.g., Ti, Mg, Cu complexes) | Desymmetrization of a prochiral starting material; high enantioselectivity. rsc.org |

| Reductive Coupling | Imine and Allenamide | Chiral Copper Catalyst | Forms C-C bond between two nitrogen-containing fragments with high diastereoselectivity. acs.org |

| Mannich Reaction | Imine and Ketimine | Chiral Copper/Bisphosphine Catalyst | Asymmetric C-C bond formation to create β-amino carbonyl compounds, which are precursors to diamines. nih.govmdpi.com |

| N-allylation | meso-Diamine | Chiral Palladium Catalyst | Desymmetrization via enantioselective allylation of one amino group. nih.gov |

Diastereoselective Transformations Utilizing Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed. This approach is one of the most reliable and widely used methods for asymmetric amine synthesis. osi.lv

The Ellman tert-butanesulfinamide methodology is a preeminent example. nih.govyale.edu This strategy involves the condensation of an appropriate ketone, such as a Boc-protected aminoacetone, with enantiopure (R)- or (S)-tert-butanesulfinamide. This reaction forms a chiral N-tert-butanesulfinyl imine (a sulfinimine). The sulfinyl group effectively shields one face of the C=N double bond, directing the diastereoselective addition of a nucleophile. For the synthesis of this compound, a reducing agent (e.g., a hydride) is added to the sulfinimine derived from aminoacetone. The hydride attacks from the less hindered face, establishing the new stereocenter with high diastereoselectivity. The final step is the removal of the chiral auxiliary under mild acidic conditions to afford the desired chiral diamine. nih.gov

Another powerful approach involves asymmetric aldol (B89426) reactions using chiral auxiliaries like Evans' oxazolidinones. nih.gov This method can set two adjacent stereocenters with high control. Subsequent chemical transformations, such as a Curtius rearrangement, can be used to convert a carboxylic acid functionality into the required amine group, providing access to the protected diamine structure. nih.gov

Table 4: Diastereoselective Synthesis via Ellman Auxiliary

| Step | Description | Reagents | Diastereomeric Ratio (d.r.) |

| 1. Condensation | Formation of chiral sulfinimine from a pro-chiral ketone. | Boc-aminoacetone, (S)-tert-butanesulfinamide, Ti(OEt)₄ | N/A |

| 2. Reduction | Diastereoselective reduction of the C=N bond. | NaBH₄, L-Selectride®, or other hydride reagents | Often >95:5 |

| 3. Deprotection | Removal of the chiral auxiliary. | HCl in an alcohol solvent (e.g., MeOH) | N/A |

Emerging Paradigms in Sustainable Synthesis of this compound

Modern chemical synthesis increasingly emphasizes the principles of green chemistry, which focus on designing processes that are environmentally benign, economically viable, and efficient. mdpi.com The synthesis of chiral compounds like this compound is being re-evaluated through this lens.

Biocatalysis , particularly the use of enzymes, is a cornerstone of green chemistry. researchgate.net As discussed in the context of chiral resolution (Section 2.1.2), enzymatic methods operate under mild conditions (room temperature, neutral pH), often in aqueous media, and exhibit exceptional selectivity. This reduces energy consumption and the need for harsh reagents or protecting group manipulations.

Atom Economy is another key principle, favoring reactions where the maximum number of atoms from the reactants are incorporated into the final product. nih.gov Catalytic methods such as asymmetric hydroamination are highly atom-economical as they involve the direct addition of an N-H bond across a double bond. rsc.org

Furthermore, there is a growing interest in using carbon dioxide (CO₂) as a C1 feedstock . acs.org Instead of using phosgene (B1210022) derivatives or (Boc)₂O, methodologies are being developed for the direct incorporation of CO₂ to form carbamates. organic-chemistry.orgnih.gov While still an emerging area, the development of catalytic systems that can efficiently utilize CO₂ for Boc group installation under mild or solvent-free conditions represents a significant step towards a more sustainable synthesis. nih.gov These approaches, combined with the use of greener solvents and the reduction of waste through catalytic cycles, are shaping the future of chiral amine synthesis. nih.gov

Enzymatic Biotransformations for N-Boc Protection

Enzymatic biotransformations offer a green and highly selective alternative to conventional chemical methods for the synthesis of chiral compounds. In the context of producing this compound, enzymatic kinetic resolution (EKR) represents a powerful strategy. While the direct enzymatic attachment of the sterically demanding Tert-butoxycarbonyl (Boc) group is challenging and not widely documented, a more common approach involves the enzymatic resolution of a racemic mixture of the N-Boc protected compound.

This process typically utilizes lipases, such as Candida antarctica Lipase B (CALB), which are renowned for their ability to catalyze enantioselective acylations in non-aqueous media. In a typical EKR, a racemic mixture of tert-butyl 1-aminopropan-2-ylcarbamate is subjected to acylation with an acyl donor. The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer) at the primary amino group, leaving the desired (S)-enantiomer unreacted. The resulting mixture of the acylated R-enantiomer and the unreacted S-enantiomer can then be separated by standard chromatographic techniques. The high enantioselectivity of the enzyme is crucial for achieving high enantiomeric excess (e.e.) of the desired product.

Key parameters influencing the success of the resolution include the choice of enzyme, acyl donor, solvent, and temperature. The efficiency of such a resolution is often described by the enantiomeric ratio (E), a measure of the enzyme's selectivity.

| Enzyme | Acyl Donor | Solvent | Conversion (%) | Substrate e.e. (%) | Product e.e. (%) | E-value |

|---|---|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Ethyl Acetate | tert-Butyl methyl ether (MTBE) | ~50 | >99 (S) | >99 (R) | >200 |

| Pseudomonas cepacia Lipase (PSL) | Vinyl Acetate | Diisopropyl ether | ~48 | 98 (S) | 95 (R) | ~150 |

| Candida rugosa Lipase (CRL) | Isopropenyl Acetate | Toluene | ~51 | 92 (S) | 90 (R) | ~45 |

Note: The data in this table is representative of typical results for lipase-catalyzed kinetic resolutions of similar amino compounds and serves to illustrate the methodology's potential.

Photochemical Activation Strategies in Carbamate Synthesis

Photochemical methods provide a unique avenue for activating molecules and driving reactions under mild conditions, often enabling transformations that are difficult to achieve through thermal means. nih.gov The synthesis of carbamates, including N-Boc protected amines, can be approached using light-induced strategies, although direct, high-yield photochemical N-Boc protection has been reported as challenging. acs.org

One potential strategy involves the photochemical generation of reactive intermediates for carbamate synthesis. For instance, photoredox catalysis can be employed to generate a Boc-radical or a related reactive species from a suitable precursor. This highly reactive species could then be trapped by a nucleophilic amine, such as (S)-1,2-diaminopropane, to form the desired carbamate. The stereoselectivity in such a reaction would rely on the chiral nature of the starting amine being preserved throughout the reaction sequence.

A general proposed mechanism could involve:

Photoexcitation: A photocatalyst absorbs light and reaches an excited state.

Electron Transfer: The excited photocatalyst engages in a single-electron transfer (SET) with a Boc-precursor (e.g., N-Boc-dihydropyridine), generating a carbamoyl (B1232498) radical.

Radical Trapping: The generated radical is trapped by the primary amine of (S)-1,2-diaminopropane.

Product Formation: Subsequent hydrogen atom transfer or reduction yields the final product, this compound.

The success of this approach hinges on several factors, including the quantum yield of the photochemical step, the stability of the radical intermediate, and the efficiency of the trapping step relative to competing side reactions. While novel photochemical methods for carbamate synthesis are an active area of research, their application to the stereoselective synthesis of specific molecules like this compound is still an emerging field. dntb.gov.uaresearchgate.net

| Photochemical Strategy | Light Source | Typical Catalyst/Precursor | Solvent | General Observations |

|---|---|---|---|---|

| Photoredox Catalysis | Blue LEDs (450 nm) | Iridium or Ruthenium complexes | Acetonitrile, DMF | Enables radical generation under mild conditions. researchgate.net |

| Photoinduced C-H Activation | UV Lamp (254 nm) | Transition metal catalysts (e.g., Cobalt) | Dichloromethane | Allows for direct functionalization but selectivity can be a challenge. acs.org |

| Dinitroindoline Chemistry | UV Lamp (>350 nm) | N-Boc-5,7-dinitroindoline | Dichloromethane | Reported to give low yields for N-Boc protection. acs.org |

Note: This table outlines general conditions for photochemical strategies that could potentially be adapted for carbamate synthesis, based on existing literature.

Mechanistic Investigations of Chemical Transformations Involving S Tert Butyl 1 Aminopropan 2 Ylcarbamate

Deprotection Mechanisms of the N-Boc Group in Complex Synthetic Sequences

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in organic synthesis due to its stability in a wide range of reaction conditions, including nucleophilic and basic environments. nih.gov However, its selective and efficient removal is a crucial step in synthetic sequences.

The most common method for the deprotection of a Boc-protected amine is hydrolysis under acidic conditions. masterorganicchemistry.com The generally accepted mechanism involves the initial protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid. researchgate.net This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the departure of the tert-butyl group as a stable tert-butyl cation. chemicalbook.com The resulting carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and the free amine, which is subsequently protonated under the acidic conditions to form an ammonium (B1175870) salt. researchgate.netchemicalbook.com

The key steps are:

Protonation of the carbamate (B1207046).

Loss of the tert-butyl cation to form a carbamic acid.

Decarboxylation of the carbamic acid to yield the free amine. chemicalbook.com

The tert-butyl cation generated can be quenched by trapping agents, deprotonate to form isobutylene (B52900) gas, or potentially alkylate other nucleophilic sites in the molecule, which necessitates the use of scavengers in sensitive substrates. organic-chemistry.orgmdpi.com Kinetic studies have suggested that the cleavage of the N-Boc group can exhibit a second-order dependence on the concentration of the acid, indicating a more complex interaction than simple protonation and cleavage. mdpi.com

While effective, strong acids like TFA are not always suitable for complex molecules containing other acid-labile functional groups. This has led to the development of several alternative deprotection strategies that offer greater chemoselectivity under milder conditions. nih.gov These methods exploit different mechanistic pathways to cleave the carbamate bond.

For instance, a method using oxalyl chloride in methanol (B129727) proceeds under mild, room temperature conditions. nih.gov The proposed mechanism involves the electrophilic character of oxalyl chloride, which likely reacts with the carbamate's carbonyl group, leading to a cascade of intermediates that ultimately release the free amine, tert-butanol, and carbon dioxide. nih.gov Other strategies include thermolytic deprotection in specific solvents, cleavage under various basic conditions, or the use of Lewis acids, which can offer different selectivity profiles compared to protic acids. wikipedia.org

Interactive Table: Alternative N-Boc Deprotection Methods

| Method | Reagents/Conditions | Key Mechanistic Feature / Advantage |

|---|---|---|

| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄, 75 °C | Nucleophilic attack at the carbon adjacent to the carbamate oxygen (for Cbz/Alloc groups), offering orthogonality. researchgate.net |

| Basic Hydrolysis | Aqueous methanolic potassium carbonate, reflux | A mild method particularly effective for N-Boc protected heteroarenes. wikipedia.org |

| Lewis Acid-Mediated | Zinc bromide (ZnBr₂) in Dichloromethane (DCM) | Coordination of the Lewis acid to the carbamate oxygens facilitates cleavage. Can be chemoselective. frontiersin.org |

| Oxalyl Chloride | Oxalyl chloride in Methanol, room temperature | Mild conditions, high functional group tolerance, proceeds via an electrophilic addition mechanism. nih.govnih.gov |

| Thermolytic (Catalyst-Free) | Water, reflux temperature | A green chemistry approach using water to mediate the cleavage without additional reagents. |

| Deep Eutectic Solvent | Choline chloride/p-toluenesulfonic acid | The solvent acts as both the reaction medium and the catalyst for deprotection. wikipedia.org |

Nucleophilic Reactivity and Substitution Reactions of the Carbamate Moiety

While the Boc group is prized for its stability against many nucleophiles, the carbamate moiety itself is not entirely inert and can participate in substitution reactions under specific conditions. organic-chemistry.org The reactivity is centered on the electrophilic carbonyl carbon and the potentially acidic N-H proton.

Under strongly basic conditions, the N-H proton of the Boc-carbamate can be deprotonated. This is followed by the elimination of the tert-butoxide anion, which is a competent leaving group due to the stability of the resulting tert-butyl cation fragment. This elimination process generates a highly reactive isocyanate intermediate. This intermediate can then be trapped in situ by various nucleophiles. For example, reaction with alcohols or amines will yield new carbamates or ureas, respectively. nih.govresearchgate.net This pathway represents a powerful method for the direct conversion of a stable Boc-protected amine into other functional groups without first undergoing a separate deprotection step. nih.gov

Chiral Induction and Stereochemical Control in Reactions Mediated by (S)-Tert-butyl 1-aminopropan-2-ylcarbamate

The inherent chirality of this compound makes it a valuable precursor for the synthesis of chiral ligands and auxiliaries used in asymmetric catalysis. The stereocenter at the C2 position of the propane (B168953) backbone is key to inducing stereoselectivity in subsequent chemical transformations.

Upon deprotection of the Boc group, the resulting (S)-1,2-diaminopropane is a C₂-symmetric chiral diamine. This diamine is a common building block for a class of privileged chiral ligands, such as N,N'-bis(salicylidene)ethylenediamine (salen) type ligands. The condensation of (S)-1,2-diaminopropane with substituted salicylaldehydes yields the corresponding "salpn" ligands. wikipedia.org When these chiral salpn ligands are complexed with a metal center (e.g., Manganese, Chromium, Cobalt), they create a well-defined, chiral environment around the metal. wikipedia.org

This chiral metallic complex can then function as an asymmetric catalyst. The mechanism of chiral induction involves the coordination of a substrate to the metal center. The steric bulk and electronic properties of the chiral ligand block one face of the substrate, forcing an incoming reagent to attack from the less hindered face. This facial discrimination directs the reaction pathway to selectively form one enantiomer of the product over the other, often with high enantiomeric excess. nih.gov

Regioselectivity and Diastereoselectivity in Cycloaddition Reactions

This compound serves as a precursor to chiral ligands that can exert profound control over the regioselectivity and diastereoselectivity of cycloaddition reactions, such as the Diels-Alder reaction. The diamine obtained after deprotection can be used to construct chiral Lewis acid catalysts.

In a typical Lewis acid-catalyzed [4+2] cycloaddition, the Lewis acid coordinates to the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction. When a chiral ligand derived from (S)-1,2-diaminopropane is part of this Lewis acid catalyst, it creates a chiral pocket around the active site.

This steric and electronic asymmetry influences the orientation of the approaching diene and dienophile.

Regioselectivity: The catalyst can enhance the inherent regioselectivity of the reaction by favoring the electronic and steric interactions that lead to a specific constitutional isomer (e.g., ortho vs. meta).

Diastereoselectivity: The chiral catalyst blocks one of the two faces of the dienophile, leading to a preferred endo or exo approach of the diene. More significantly, it controls the absolute stereochemistry by forcing the diene to attack from a specific diastereoface, leading to the formation of a single major enantiomer. nih.gov

The precise control is achieved through a highly organized transition state where the substrate is held rigidly by the chiral catalyst, minimizing alternative, non-selective reaction pathways.

Interactive Table: Stereochemical Control in Mediated Cycloadditions

| Cycloaddition Type | Chiral Mediator (Derived from Precursor) | Mechanism of Stereocontrol | Typical Outcome |

|---|---|---|---|

| [4+2] Diels-Alder | Chiral Lewis Acid-Diamine Complex | Coordination to the dienophile, creating a chiral environment that blocks one face from attack. | High enantioselectivity (formation of one enantiomer) and diastereoselectivity (endo/exo control). nih.gov |

| [3+2] Dipolar Cycloaddition | Chiral Metal-Diamine Complex (e.g., with Silver or Copper salts) | The chiral ligand controls the geometry and facial selectivity of the approach between the 1,3-dipole and the dipolarophile. | Formation of chiral five-membered heterocycles with high diastereo- and enantiomeric excess. mdpi.com |

Advanced Applications of S Tert Butyl 1 Aminopropan 2 Ylcarbamate in Complex Molecule Construction

Role as a Chiral Protecting Group in Multi-Step Organic Synthesis

The tert-butyloxycarbonyl (Boc) group in (S)-Tert-butyl 1-aminopropan-2-ylcarbamate is a widely employed amine protecting group in organic synthesis, particularly in peptide synthesis. masterorganicchemistry.commasterorganicchemistry.com Carbamates like the Boc group are favored for their ability to be installed and removed under relatively mild conditions, thus preserving the integrity of complex molecules. masterorganicchemistry.com

In molecules with multiple functional groups, including several amines, the selective protection of one amine over others is a significant synthetic challenge. The Boc group of this compound allows for such chemoselectivity. For instance, in the synthesis of complex polyamines, the less sterically hindered primary amine can be selectively protected with the Boc group, leaving other amine functionalities available for subsequent reactions. This strategy is fundamental in constructing well-defined molecular architectures.

The primary mechanism of action for (R)-tert-Butyl (1-aminopropan-2-yl)carbamate, the enantiomer of the subject compound, involves its role as a protecting group. The carbamate (B1207046) moiety stabilizes the amine group, preventing it from participating in unwanted side reactions, while the tert-butyl group provides steric hindrance, further protecting the amine functionality.

In the synthesis of complex molecules such as peptides or other highly functionalized compounds, it is often necessary to protect multiple functional groups that will be deprotected at different stages of the synthesis. nih.gov This requires the use of orthogonal protecting groups, which can be selectively removed in any order without affecting the others. iris-biotech.de

The Boc group is a key component of such strategies. It is stable to the basic conditions used to remove the 9-fluorenylmethoxycarbonyl (Fmoc) group and to the catalytic hydrogenation conditions used to remove the benzyl (B1604629) (Bzl) or benzyloxycarbonyl (Cbz) groups. masterorganicchemistry.comub.edu Conversely, the Boc group can be selectively removed under acidic conditions, typically with trifluoroacetic acid (TFA), leaving Fmoc and Cbz groups intact. masterorganicchemistry.commasterorganicchemistry.com This orthogonality is crucial in solid-phase peptide synthesis (SPPS), where different amino acid side chains and the N-terminus require distinct protecting groups. nih.goviris-biotech.de

Table 1: Orthogonal Protecting Group Compatibility with Boc

| Protecting Group | Deprotection Condition | Compatibility with Boc |

|---|---|---|

| Boc | Acidic (e.g., TFA) | - |

| Fmoc | Basic (e.g., piperidine) | Orthogonal |

| Cbz | Catalytic Hydrogenation | Orthogonal |

| Bzl | Catalytic Hydrogenation | Orthogonal |

Intermediacy in the Synthesis of Pharmacologically Active Compounds

The chiral nature of this compound makes it a valuable intermediate in the synthesis of a wide range of pharmacologically active compounds. Its stereocenter is often incorporated into the final drug molecule, imparting the specific three-dimensional orientation required for biological activity.

This compound serves as a key starting material for the synthesis of various APIs. For example, it is utilized in the preparation of potent and specific inhibitors of α/β-hydrolase domain containing 6 (ABHD6), an enzyme involved in the metabolism of the endocannabinoid 2-arachidonoylglycerol (2-AG). researchgate.net The modulation of 2-AG levels has therapeutic potential in a variety of disorders. researchgate.net

Furthermore, derivatives of this carbamate are used in the synthesis of anti-inflammatory agents. nih.gov For instance, tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives have shown promising anti-inflammatory activity in preclinical models. nih.gov

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. This compound and its derivatives are critical building blocks in the synthesis of these molecules. For example, (S)-Tert-butyl (1-amino-3-(4-iodophenyl)-1-oxopropan-2-yl)carbamate is an important intermediate in the synthesis of peptidomimetics designed to modulate protease activity.

The compound is also used in the synthesis of enzyme inhibitors. A derivative, (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate, has been shown to inhibit spleen tyrosine kinase (SYK), which is implicated in autoimmune diseases.

Table 2: Examples of Peptidomimetics and Enzyme Inhibitors Synthesized from this compound Derivatives

| Derivative | Target | Therapeutic Area |

|---|---|---|

| (S)-Tert-butyl (1-amino-3-(4-iodophenyl)-1-oxopropan-2-yl)carbamate | Proteases | Various |

Chiral amines and amino alcohols are essential structural motifs in a vast number of pharmaceuticals. yale.edunih.gov More than 80% of all drugs and drug candidates contain an amine functionality, many of which are chiral. yale.edu this compound provides a straightforward route to enantiomerically pure chiral amines and amino alcohols.

The Boc-protected amine can be readily converted to other functional groups, or the Boc group can be removed to yield the free amine, which can then be further elaborated. For example, it can be used in the synthesis of (S)-2-aminobutan-1-ol, an important intermediate in the preparation of the antitubercular drug ethambutol. nih.gov The stereoselective synthesis of vicinal amino alcohols is a significant area of research, with numerous methods developed to access these valuable compounds. nih.govorganic-chemistry.org

Contributions to Bioorganic Chemistry and Bioconjugation Studies

Bioorganic chemistry and bioconjugation focus on the interface between organic chemistry and biology, often involving the modification of biomolecules to study or alter their function. Protected diamines are valuable tools in this field.

Incorporation of Protected Amine Functionalities into Biomolecules

The structure of this compound, featuring a primary amine and a Boc-protected secondary amine on a chiral scaffold, makes it a suitable candidate for introducing diamine functionalities into peptides and other biomolecules. The tert-butoxycarbonyl (Boc) group is a widely used protecting group that is stable under many reaction conditions but can be removed under acidic conditions.

This differential protection allows for selective reactions. The free primary amine can be coupled to a carboxylic acid on a biomolecule (like a peptide) using standard amide bond-forming reagents. After this initial conjugation, the Boc group can be removed to expose the second amine, which can then be further modified, used as a linker attachment point, or left to alter the charge and properties of the biomolecule. While this is a common strategy in bioorganic chemistry, specific examples employing this compound are not prominently documented in scientific literature.

Development of Targeted Drug Delivery Systems

Targeted drug delivery aims to increase the concentration of a therapeutic agent at a specific site in the body, such as a tumor, thereby enhancing efficacy and reducing side effects. Chiral molecules play a crucial role in these systems because biological targets (like receptors and enzymes) are inherently chiral.

Table 1: Potential Roles of Chiral Diamines in Drug Delivery

| Feature | Potential Application in Drug Delivery |

|---|---|

| Chirality | May influence stereospecific interactions with cell surface receptors, potentially enhancing targeted uptake. |

| Diamine Linker | Provides two points of attachment for conjugating drugs, targeting ligands, or solubilizing agents. |

| Boc Protection | Allows for sequential and controlled synthesis of complex drug-linker-ligand conjugates. |

Utilization in the Synthesis of Advanced Materials and Functional Molecules

The synthesis of advanced materials often relies on building blocks that can impart specific properties like chirality, functionality, and defined spatial arrangements. Chiral diamines are used in the creation of polymers, metal-organic frameworks (MOFs), and other functional materials.

For example, chiral diamines can be used as monomers in polymerization reactions to create chiral polymers. These materials can have applications in chiral chromatography (separating enantiomers), asymmetric catalysis, and as specialized optical materials. The two amine groups of a deprotected (S)-1,2-diaminopropane derivative could react with dicarboxylic acids or other bifunctional molecules to form polyamides or polyureas. The inherent chirality of the monomer would be transferred to the polymer backbone, influencing its macroscopic properties. Despite this potential, there are no specific studies found that utilize this compound in the synthesis of such advanced materials.

Comparative Research on N Boc Protected Amino Alcohol Derivatives and Analogues

Comparative Analysis of (S)-Tert-butyl 1-aminopropan-2-ylcarbamate with Related Boc-Protected Amino Acids

This compound belongs to a class of N-Boc protected bifunctional compounds that are instrumental in organic synthesis, particularly in the construction of peptidomimetics and chiral ligands. Its structure, featuring a primary amine and a Boc-protected secondary amine on a propane (B168953) backbone, allows for selective functionalization at the unprotected primary amine. A comparative analysis with other Boc-protected alanine (B10760859) derivatives reveals key differences in structure and reactivity that dictate their respective applications.

N-Boc-L-alaninol and its enantiomer, N-Boc-D-alaninol, are chiral amino alcohols derived from the reduction of the corresponding N-Boc-protected alanine amino acids. nbinno.comchembk.com Structurally, they differ from this compound by the presence of a primary hydroxyl group instead of a primary amino group. This fundamental difference significantly influences their chemical properties and synthetic utility.

While both this compound and the N-Boc-alaninols are valuable chiral building blocks, the alaninols are typically employed in syntheses where the introduction of a hydroxyl group is desired, such as in the formation of esters or ethers. rsc.org In contrast, this compound serves as a chiral diamine synthon, enabling the formation of amides, sulfonamides, or secondary amines at its free primary amine terminus. The Boc group on the secondary amine ensures chemoselectivity during these transformations.

The physical properties of these compounds also show slight variations due to the difference in their functional groups.

Table 1: Comparison of this compound and N-Boc-Alaninols

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Stereochemistry |

|---|---|---|---|---|

| This compound | C₈H₁₈N₂O₂ | 174.24 | Primary Amine, Secondary Carbamate (B1207046) | S |

| N-Boc-L-Alaninol | C₈H₁₇NO₃ | 175.23 | Primary Alcohol, Secondary Carbamate | S |

| N-Boc-D-Alaninol | C₈H₁₇NO₃ | 175.23 | Primary Alcohol, Secondary Carbamate | R |

A comparison with N-Boc-alanine and its simple ester derivatives highlights another fundamental structural and functional distinction. tcichemicals.comchemspider.com These compounds possess a carboxylic acid or an ester group, contrasting with the primary amine of this compound. N-Boc-L-alanine and N-Boc-D-alanine are standard reagents in solid-phase peptide synthesis, where the carboxylic acid is activated for coupling with the free amine of a growing peptide chain. carlroth.comnih.gov

This compound, lacking a carboxyl group, cannot be used directly as an amino acid residue in traditional peptide synthesis. Instead, it functions as a chiral linker or a scaffold, introducing a diamino functionality. This makes it suitable for creating modified peptides, peptidomimetics, or as a component in the synthesis of complex heterocyclic structures. The reactivity profile is governed by the nucleophilicity of its primary amine, whereas the reactivity of N-Boc-alanine derivatives is centered on the electrophilicity of the activated carboxyl group.

Table 2: Comparison of this compound and N-Boc-Alanine Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Typical Application |

|---|---|---|---|---|

| This compound | C₈H₁₈N₂O₂ | 174.24 | Primary Amine, Secondary Carbamate | Chiral diamine building block |

| Boc-L-Alanine | C₈H₁₅NO₄ | 189.21 | Carboxylic Acid, Secondary Carbamate | Peptide synthesis |

| Boc-D-Alanine | C₈H₁₅NO₄ | 189.21 | Carboxylic Acid, Secondary Carbamate | Peptide synthesis |

| Boc-D-Alanine Methyl Ester | C₉H₁₇NO₄ | 203.24 | Methyl Ester, Secondary Carbamate | Protected amino acid derivative |

Stereochemical Comparisons of (S)- and (R)-Enantiomers in Asymmetric Synthesis

The "handedness," or stereochemistry, of a molecule is a critical factor in its biological activity. nih.gov Different enantiomers of a drug can exhibit distinct therapeutic effects or adverse reactions due to the chiral nature of biological receptors and enzymes. nih.gov The tragic case of thalidomide, where the (R)-enantiomer was an effective sedative while the (S)-enantiomer was teratogenic, is a stark reminder of this principle. nih.gov Consequently, controlling stereochemistry during the synthesis of bioactive molecules is of paramount importance.

In asymmetric synthesis, chiral building blocks like (S)- and (R)-tert-butyl 1-aminopropan-2-ylcarbamate are used to introduce specific stereocenters into a target molecule. The choice between the (S)- and (R)-enantiomer of the starting material directly dictates the stereochemical configuration of the product. The development of stereodivergent methods, which can produce any possible stereoisomer of a product by carefully selecting the catalyst and chiral starting materials, is a significant goal in modern synthetic chemistry. nih.gov

The use of a specific enantiomer, such as the (S)-form, ensures that the synthetic route proceeds with a high degree of stereocontrol, leading to the desired enantiomerically pure product. nih.gov In the synthesis of complex chiral ligands for catalysis, the interplay between multiple stereocenters is crucial, and using a diastereomer with a "mismatched" configuration can lead to poor catalytic activity and selectivity. acs.org Therefore, the availability of both (S)- and (R)-enantiomers of building blocks like tert-butyl 1-aminopropan-2-ylcarbamate is essential for the systematic exploration and optimization of chiral catalysts and pharmaceuticals.

Structure-Reactivity Relationship Studies Across Carbamate Protecting Groups

Amines are highly reactive functional groups, and their basicity and nucleophilicity often need to be suppressed during multi-step syntheses to avoid unwanted side reactions. chem-station.com Carbamates are one of the most widely used protecting groups for amines because they effectively reduce the amine's reactivity and can be installed and removed under specific conditions. chem-station.commasterorganicchemistry.com The structure of the carbamate's R-group significantly influences its stability and the conditions required for its cleavage, a principle that is foundational to structure-reactivity relationships and the concept of orthogonal protection strategies. chem-station.comorganic-chemistry.org

The tert-butoxycarbonyl (Boc) group, featured in this compound, is characterized by its bulky tert-butyl group. This group is stable to a wide range of nucleophiles and basic conditions but is readily cleaved under anhydrous acidic conditions (e.g., with trifluoroacetic acid, TFA), which proceed via the formation of a stable tert-butyl cation. organic-chemistry.org

Other common carbamate protecting groups have different structures and, consequently, different deprotection conditions:

Benzyloxycarbonyl (Cbz or Z): This group contains a benzyl (B1604629) moiety and is stable to acidic and basic conditions. masterorganicchemistry.com However, it is readily removed by catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst), a process that cleaves the benzylic C-O bond. masterorganicchemistry.com

9-Fluorenylmethoxycarbonyl (Fmoc): This group is characterized by the large, planar fluorenyl system. It is stable to acid and hydrogenation but is cleaved under mild basic conditions (e.g., with piperidine). masterorganicchemistry.comorganic-chemistry.org The cleavage occurs through an E1cB-elimination mechanism.

The distinct cleavage conditions for Boc, Cbz, and Fmoc groups allow for their use in orthogonal protection strategies. chem-station.com In a complex molecule with multiple amino groups, one can be protected with Boc, another with Fmoc, and a third with Cbz. This allows for the selective deprotection and functionalization of one amine while the others remain protected, a crucial strategy in complex endeavors like solid-phase peptide synthesis. masterorganicchemistry.comorganic-chemistry.org

Table 3: Comparison of Common Carbamate Protecting Groups

| Protecting Group | Abbreviation | Structure | Cleavage Conditions | Stability |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | -C(=O)O-C(CH₃)₃ | Strong Acid (e.g., TFA) | Stable to base, hydrogenolysis |

| Benzyloxycarbonyl | Cbz or Z | -C(=O)O-CH₂-C₆H₅ | Catalytic Hydrogenolysis | Stable to acid and base |

| 9-Fluorenylmethoxycarbonyl | Fmoc | -C(=O)O-CH₂-(Fluorenyl) | Base (e.g., Piperidine) | Stable to acid, hydrogenolysis |

Analytical Methodologies for Characterization and Purity Assessment in Academic Research

Chromatographic Techniques for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is critical to assess the success of an asymmetric synthesis. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are the primary techniques employed for the separation and quantification of enantiomers. jiangnan.edu.cnwikipedia.org The direct separation of enantiomers is most commonly achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. researchgate.net

For chiral amines and their derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, have proven to be highly effective. yakhak.org These stationary phases can offer high enantioselectivity for a wide range of chiral compounds. nih.gov The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like 2-propanol or ethanol, is optimized to achieve baseline separation of the enantiomers. yakhak.org For the related compound, (S)-2-(Boc-amino)-1-propanol, gas-liquid chromatography (GLC) has been cited as a method for determining optical purity. sigmaaldrich.com

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. Modern analytical systems offer high sensitivity, enabling the detection and quantification of even trace amounts of the undesired enantiomer, which is crucial for compounds intended for pharmaceutical research. gimitec.com

Table 1: Illustrative Chiral HPLC Method for Enantiomeric Excess Determination

| Parameter | Condition |

|---|---|

| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Spectroscopic Characterization in Elucidating Reaction Outcomes

Following synthesis, spectroscopic analysis is indispensable for confirming the chemical structure of the target compound and identifying any byproducts. A suite of techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are routinely used.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectra for (S)-Tert-butyl 1-aminopropan-2-ylcarbamate would show characteristic signals: a singlet around 1.4 ppm integrating to nine protons for the magnetically equivalent methyl groups of the tert-butyl (Boc) protecting group. rsc.org The protons on the propan-2-yl backbone would appear as multiplets, with their specific chemical shifts and splitting patterns confirming the connectivity of the molecule. The amine (NH₂) and carbamate (B1207046) (NH) protons would typically appear as broad singlets.

¹³C NMR spectra would corroborate the structure by showing distinct signals for each carbon atom. Key resonances would include those for the carbonyl carbon of the carbamate group (around 155-157 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the methyl carbons of the tert-butyl group (around 28 ppm). rsc.org

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to support the proposed structure. Electrospray ionization (ESI) is a common technique for this type of molecule, which would typically show a prominent peak for the protonated molecule [M+H]⁺. For this compound (C₈H₁₈N₂O₂), the expected exact mass is 174.1368 g/mol .

Infrared (IR) Spectroscopy is useful for identifying the presence of specific functional groups. The IR spectrum of this compound would exhibit characteristic absorption bands. A strong absorption peak around 1680-1720 cm⁻¹ corresponds to the C=O stretching of the carbamate group. The N-H stretching vibrations of the primary amine and the carbamate group would appear in the region of 3200-3400 cm⁻¹.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Data |

|---|---|

| ¹H NMR | δ ~1.4 (s, 9H, C(CH₃)₃), signals for CH₃, CH, CH₂ protons of the aminopropane backbone, broad signals for NH and NH₂ protons. |

| ¹³C NMR | δ ~156 (C=O), ~80 (C(CH₃)₃), ~28 (C(CH₃)₃), signals for carbons of the aminopropane backbone. |

| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ at m/z ≈ 175.14 |

| Infrared (IR) Spectroscopy | ν ≈ 3400-3200 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O stretch) |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (S)-tert-butyl 1-aminopropan-2-ylcarbamate with high enantiomeric purity?

- Methodological Answer: Enantiomeric purity can be achieved via asymmetric synthesis techniques, such as employing chiral auxiliaries or catalysts. For example, the asymmetric Mannich reaction has been used to synthesize tert-butyl carbamates with stereochemical control, leveraging chiral catalysts to induce the desired (S)-configuration . Protecting group strategies, such as tert-butyl carbamate (Boc) protection, are critical to prevent racemization during synthesis. Purification via column chromatography using chiral stationary phases or recrystallization in polar solvents (e.g., ethanol/water mixtures) can further enhance enantiomeric excess .

Q. What analytical techniques are recommended to confirm the structural integrity and stereochemistry of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1D / NMR and 2D techniques (e.g., COSY, NOESY) are essential for verifying connectivity and stereochemistry. Dynamic low-temperature NMR can resolve conformational ambiguities, particularly for tert-butyl group orientation .

- Chiral HPLC: Use chiral columns (e.g., Chiralpak IA/IB) with hexane/isopropanol gradients to assess enantiomeric purity.

- Polarimetry: Measure optical rotation to confirm the (S)-configuration (e.g., [α] values compared to literature standards) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use explosion-proof electrical equipment in storage areas .

- Ventilation: Work in a fume hood to avoid inhalation of dust or vapors.

- Spill Management: Contain spills with inert absorbents (e.g., sand) and dispose of waste in sealed containers labeled for hazardous organic compounds .

Advanced Research Questions

Q. How can computational methods like DFT predict the conformational stability of the tert-butyl group in this carbamate?

- Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model tert-butyl group orientation. Explicit solvent molecules (e.g., water or methanol) must be included in simulations to account for solvation effects, as implicit solvent models may incorrectly predict axial vs. equatorial conformer stability . For example, studies on tert-butyl triazinanes showed that explicit solvent inclusion aligns computational results with experimental NMR data .

Q. What strategies are effective in resolving contradictory data between experimental and computational studies on the compound’s reactivity?

- Methodological Answer:

- Iterative Experimental Design: Use fractional factorial designs to isolate variables (e.g., solvent polarity, temperature) that affect reactivity. For instance, optimization of epoxidation reactions with tert-butyl hydroperoxide demonstrated the utility of statistical design in resolving conflicting kinetic data .

- Cross-Validation: Combine multiple techniques (e.g., kinetic isotope effects, Hammett plots) with computational mechanistic studies to identify rate-determining steps. Adjust computational parameters (e.g., solvent models, basis sets) to match experimental conditions .

Q. How can environmental exposure to this compound be minimized during large-scale experimental procedures?

- Methodological Answer:

- Closed Systems: Use sealed reactors to prevent volatilization.

- Waste Treatment: Neutralize aqueous waste with activated carbon or oxidize with Fenton reagents (Fe/HO) to degrade carbamate residues .

- Environmental Monitoring: Perform LC-MS analysis of effluent to ensure compliance with discharge limits (e.g., <1 ppm for organic nitrogen compounds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。